molecular formula C20H21N3O3 B2646804 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1396628-12-8

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2646804
CAS RN: 1396628-12-8
M. Wt: 351.406
InChI Key: TZXSFRFYJUWSQG-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and possibly its stereochemistry. The compound’s IUPAC name can also provide some insight into its structure .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and conformation .


Chemical Reactions Analysis

Chemical reactions involving the compound can be studied using various techniques. For example, reaction kinetics can provide information about the reaction’s mechanism and the influence of different conditions on the reaction rate .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, can be determined experimentally. Computational methods can also be used to predict these properties .

Scientific Research Applications

Synthesis and Biological Effects of Carboxamide Derivatives A series of benzimidazo[2,1-a]isoquinolines with carboxamide side chains were synthesized to explore the biological impact of varying the side chain position. The 6-carboxamides, with the side chain attached to the central rings, were inactive, while the 1- and 11-carboxamides, linked to the terminal rings, showed reasonable cytotoxicity, especially against colon 38 tumors in mice, indicating potential anticancer properties (Deady et al., 2000).

Synthesis of Carboxamide Derivatives for Potential Antipsychotic Agents Heterocyclic analogues of 1192U90 were synthesized and assessed as potential antipsychotic agents. They were evaluated for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Two derivatives exhibited potent activities comparable to the reference compound, suggesting their potential as backup compounds for antipsychotic therapy (Norman et al., 1996).

Synthesis of Cyclopropane-Containing Carboxamides N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid was converted into a novel methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate 14, a doubly constrained ACC derivative. This compound was further transformed into fused tetracyclic hydantoin derivatives, unveiling a new type of heterocyclic system (Szakonyi et al., 2002).

Synthesis of Tetrahydroquinoline-1-carboxylic Acid Derivatives The synthesis involved isocyanides and benzyl chloroformate, resulting in 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. Further modifications led to 1,2,3,4-tetrahydroisoquinoline-1-carboxamides and 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, illustrating a versatile synthetic route (Schuster et al., 2010).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This often involves investigating how the compound interacts with biological macromolecules and how these interactions lead to changes in cellular function .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

The future directions for research on a compound can depend on many factors, such as its potential applications, its environmental impact, and the need for improved synthesis methods .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19(17-10-18(26-22-17)13-1-2-13)21-16-6-5-12-7-8-23(11-15(12)9-16)20(25)14-3-4-14/h5-6,9-10,13-14H,1-4,7-8,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXSFRFYJUWSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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